1-(3-Methoxypropyl)-3-(2-methylphenyl)thiourea
Overview
Description
1-(3-Methoxypropyl)-3-(2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and material science. This compound, in particular, is characterized by the presence of a methoxypropyl group and a methylphenyl group attached to the thiourea core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxypropyl)-3-(2-methylphenyl)thiourea typically involves the reaction of 3-methoxypropylamine with 2-methylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine on the isothiocyanate, leading to the formation of the thiourea derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactors can enhance the reaction rate and provide better control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxypropyl)-3-(2-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form the corresponding thiourea dioxide.
Reduction: Reduction of the compound can lead to the formation of the corresponding amine and thiol.
Substitution: The methoxypropyl and methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Thiourea dioxide derivatives.
Reduction: Corresponding amine and thiol.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-(3-Methoxypropyl)-3-(2-methylphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)-3-(2-methylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The methoxypropyl and methylphenyl groups contribute to the compound’s overall stability and reactivity, allowing it to modulate the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxypropyl)-3-phenylthiourea: Similar structure but lacks the methyl group on the phenyl ring.
1-(3-Methoxypropyl)-3-(4-methylphenyl)thiourea: Similar structure with the methyl group on the para position of the phenyl ring.
1-(3-Methoxypropyl)-3-(2-chlorophenyl)thiourea: Similar structure with a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
1-(3-Methoxypropyl)-3-(2-methylphenyl)thiourea is unique due to the specific positioning of the methoxypropyl and methylphenyl groups, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct properties and applications compared to other thiourea derivatives.
Properties
IUPAC Name |
1-(3-methoxypropyl)-3-(2-methylphenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-10-6-3-4-7-11(10)14-12(16)13-8-5-9-15-2/h3-4,6-7H,5,8-9H2,1-2H3,(H2,13,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVKTOVNRJTRCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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